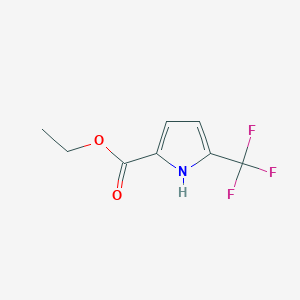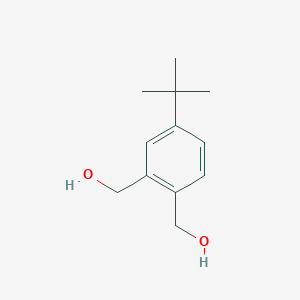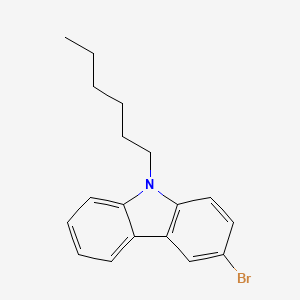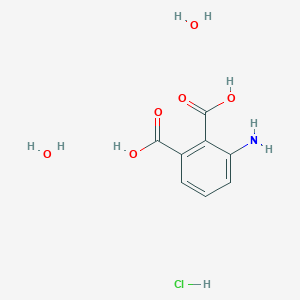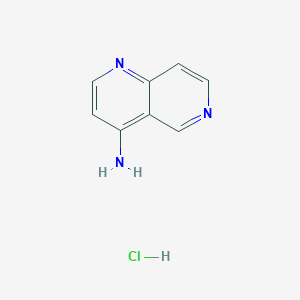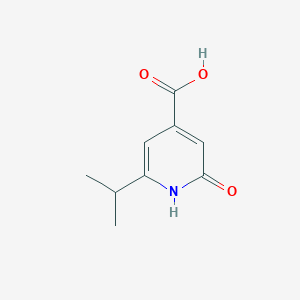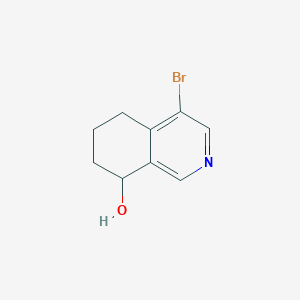
4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-OL
Übersicht
Beschreibung
4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-ol is a chemical compound with the CAS Number: 1428652-84-9 . It has a molecular weight of 228.09 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H10BrNO/c10-8-5-11-4-7-6 (8)2-1-3-9 (7)12/h4-5,9,12H,1-3H2 . The canonical SMILES is C1CC (C2=CN=CC (=C2C1)Br)O . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 228.09 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 226.99458 g/mol . The topological polar surface area is 33.1 Ų .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-OL is a compound used in various chemical syntheses. It's involved in the synthesis of 8-substituted tetrahydroisoquinolines, an important class of compounds for various chemical applications. For instance, Rey, Vergnani, and Dreiding (1985) demonstrated a general route to synthesize 8-substituted tetrahydroisoquinolines, including 2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol (Rey, Vergnani, & Dreiding, 1985).
Reaction with Alkylithium
Orito et al. (2000) explored the reaction of dialkoxy-substituted tetrahydroisoquinolines with alkyllithium, leading to various addition products. This study illustrates the compound's reactivity and potential for creating complex molecular structures (Orito et al., 2000).
Kinetic Resolution
Hoshino et al. (1990) employed lipases for the kinetic resolution of acyloxytetrahydroisoquinolines, yielding high optical purity of tetrahydroisoquinolin-4-ol. This process demonstrates the compound's applicability in enantioselective synthesis (Hoshino et al., 1990).
Synthesis of Pyrroloisoquinolines
Voskressensky et al. (2010) used a derivative of tetrahydroisoquinoline to create stable tetrahydropyrroloisoquinolinium ylides, showcasing its versatility in synthesizing complex nitrogen-containing heterocycles (Voskressensky et al., 2010).
Intermediate in Biological Compound Synthesis
Wang et al. (2015) synthesized bromo-4-iodoquinoline, an intermediate for biologically active compounds, from a tetrahydroisoquinoline derivative, highlighting its role in the synthesis of pharmacologically significant molecules (Wang et al., 2015).
Eigenschaften
IUPAC Name |
4-bromo-5,6,7,8-tetrahydroisoquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-5-11-4-7-6(8)2-1-3-9(7)12/h4-5,9,12H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUCFCDXBSONNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CN=CC(=C2C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

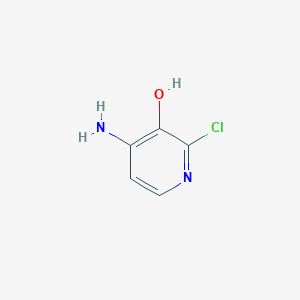
![Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate](/img/structure/B1375853.png)
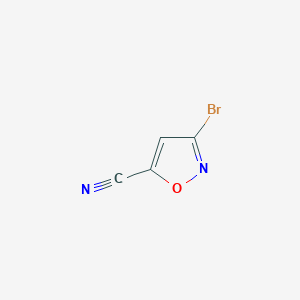
![Spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one](/img/structure/B1375855.png)

